Butyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylate
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Overview
Description
Butyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate is a chemical compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Butyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various cellular processes. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate: Similar in structure but contains a thiazole ring instead of a quinazoline ring.
N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid: Contains a pteridine ring and is used in different biological applications.
Uniqueness
Butyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate is unique due to its specific quinazoline structure, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
5446-29-7 |
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Molecular Formula |
C13H19N3O3 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
butyl 2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-2-3-6-19-12(18)8-4-5-10-9(7-8)11(17)16-13(14)15-10/h8H,2-7H2,1H3,(H3,14,15,16,17) |
InChI Key |
QFZIXQHCGJIOSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CCC2=C(C1)C(=O)NC(=N2)N |
Origin of Product |
United States |
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